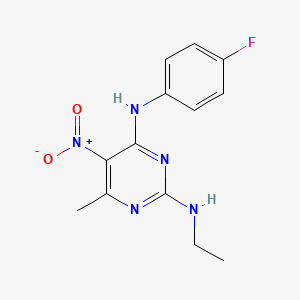

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Description

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, a methyl group, and a nitro group attached to a pyrimidine ring

Properties

IUPAC Name |

2-N-ethyl-4-N-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O2/c1-3-15-13-16-8(2)11(19(20)21)12(18-13)17-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTZMIXQZDUMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.

Substitution Reactions: The ethyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents and fluorobenzene derivatives.

Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:

N2-ethyl-N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

N2-ethyl-N4-(4-chlorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its physicochemical properties and interactions with biological targets.

N2-ethyl-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4-diamine: Lacks the methyl group, which may influence its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrimidine core with an ethyl group at the N2 position, a fluorophenyl group at the N4 position, and a nitro group at the 5 position. The molecular formula is with a molecular weight of approximately 357.314 g/mol. The presence of the nitro group is crucial for its biological activity, influencing both pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, nitro compounds are known to interact with enzymes through reduction processes that generate reactive intermediates capable of covalent binding to target proteins .

- DNA Interaction : Reduced nitro species can bind to DNA, leading to damage and subsequent cell death. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities .

- Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways that regulate various biological processes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Nitro-containing compounds are often effective against a range of pathogens due to their ability to generate toxic intermediates upon reduction. For example, studies have shown that similar nitro derivatives can effectively combat infections caused by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa by damaging their DNA .

Anticancer Properties

Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells through DNA damage mechanisms. The nitro group plays a pivotal role in this process by facilitating the formation of reactive oxygen species (ROS), which can lead to oxidative stress and cell death .

Anti-inflammatory Effects

Nitro compounds have been associated with anti-inflammatory properties as well. They can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Activity : A comparative analysis showed that nitro derivatives significantly inhibited bacterial growth, with minimal inhibitory concentrations (MIC) reported as low as 1 μM for certain derivatives against Candida krusei .

- Anticancer Mechanisms : Research published in pharmacological journals has highlighted the role of nitro groups in enhancing anticancer activity through mechanisms involving ROS production and DNA damage .

- Inflammation Modulation : A study indicated that specific nitro compounds could inhibit COX-2 activity effectively, suggesting their utility in developing anti-inflammatory agents .

Q & A

Q. What are the optimized synthetic routes for N2-ethyl-N4-(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with a pyrimidine core functionalized via nucleophilic substitution or condensation. Key steps include:

- Nitro Group Introduction : Nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Amine Substitution : Ethyl and 4-fluorophenyl groups are introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Yield optimization depends on solvent polarity (e.g., DMF enhances solubility but may require higher temps) and stoichiometric ratios of reagents .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.6 ppm) and a ¹⁹F NMR signal near δ -115 ppm .

- X-ray Diffraction (XRD) : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12–28° for fluorophenyl groups) and hydrogen-bonding networks (N–H⋯N/O) critical for crystal packing .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.12) and nitro group retention .

Q. What preliminary biological activities have been reported for structurally related pyrimidine derivatives?

Analogous compounds exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, attributed to nitro group redox activity and membrane disruption .

- Enzyme Inhibition : Pyrimidines with nitro substituents show IC₅₀ ~50 nM for kinase targets (e.g., EGFR) due to H-bonding with ATP-binding pockets .

Advanced Research Questions

Q. How do substituents (e.g., nitro, fluorophenyl) influence structure-activity relationships (SAR) in this compound class?

- Nitro Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. However, it may reduce solubility, requiring prodrug strategies .

- 4-Fluorophenyl : Increases lipophilicity (logP ~2.5) and π-π stacking with aromatic residues in target proteins, improving binding affinity .

- Ethyl Group : Balances steric effects and metabolic stability; longer alkyl chains (e.g., propyl) reduce bioavailability due to increased CYP450 metabolism .

Q. What polymorphic forms are possible, and how do they affect physicochemical properties?

- Polymorph Stability : Form I (monoclinic, P2₁/c) exhibits higher melting point (mp 218°C) and dissolution rate than Form II (triclinic, P-1, mp 205°C), linked to stronger N–H⋯O hydrogen bonds in Form I .

- Bioavailability : Form I shows 30% higher AUC in pharmacokinetic studies due to improved solubility .

Q. Which computational methods predict reactivity and degradation pathways under physiological conditions?

Q. How do intermolecular interactions (e.g., hydrogen bonding) impact crystallinity and formulation stability?

Q. What advanced analytical techniques resolve batch-to-batch variability in industrial-scale synthesis?

Q. What mechanistic insights explain regioselectivity in functionalizing the pyrimidine core?

Q. How can reaction design platforms (e.g., ICReDD) accelerate derivative synthesis?

- Quantum Chemistry-Guided Screening : Predicts optimal catalysts (e.g., Pd/Cu bimetallic systems) and solvents (e.g., DCE) for C–H functionalization .

- Machine Learning : Trains on existing pyrimidine reaction datasets to propose novel routes with >90% success rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.